molecular formula C24H22ClN3O4 B5362524 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5362524
M. Wt: 451.9 g/mol
InChI Key: MLPVFMIHUMXGJA-LSDHQDQOSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a 4-chlorophenyl group at position 5, a 4-methoxybenzoyl substituent at position 4, and a 3-(1H-imidazol-1-yl)propyl chain at position 1.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-32-19-9-5-17(6-10-19)22(29)20-21(16-3-7-18(25)8-4-16)28(24(31)23(20)30)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVFMIHUMXGJA-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may interact with enzymes or receptors to exert its effects. The imidazole ring is known to interact with metal ions and proteins, which could be part of its mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its closest analogs:

Compound Name Substituent at Position 5 Substituent at Position 1 Substituent at Position 4 Melting Point (°C) Molecular Weight (g/mol)
Target: 5-(4-Chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one 4-Chlorophenyl 3-(1H-Imidazol-1-yl)propyl 4-Methoxybenzoyl Not reported ~443.89 (calculated)
5-(3-Chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one (Compound 29, ) 3-Chlorophenyl 2-Hydroxypropyl 4-Methylbenzoyl 235–237 386.12
4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one () 4-Methoxyphenyl 3-(1H-Imidazol-1-yl)propyl Benzoyl Not reported ~429.46 (calculated)
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-isoxazol-3-yl)-1,5-dihydro-pyrrol-2-one () 3-Chlorophenyl 5-Methyl-1,2-oxazol-3-yl (isoxazole) 4-Methoxybenzoyl Not reported ~426.84 (calculated)

Key Observations :

  • Position 5 Substituents: The target compound’s 4-chlorophenyl group differs from the 3-chlorophenyl in Compound 29 () and the 4-methoxyphenyl in . Chlorine’s position (para vs.
  • Position 1 Substituents : The imidazole propyl chain in the target compound contrasts with the hydroxypropyl group in Compound 29 and the isoxazole group in . Imidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, which may enhance interactions with biological targets like enzymes .
  • Position 4 Substituents : The 4-methoxybenzoyl group in the target compound and provides electron-donating methoxy stabilization, whereas Compound 29 uses a 4-methylbenzoyl group, which is less polar .

Structural and Electronic Effects

  • Planarity and Conformation : highlights that fluorophenyl-substituted analogs exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups. For the target compound, the 4-chlorophenyl and 4-methoxybenzoyl groups may adopt similar conformations, affecting π-π stacking and crystal packing .
  • Noncovalent Interactions: The imidazole propyl chain introduces hydrogen-bonding capacity, while the methoxy group on the benzoyl moiety may participate in dipole-dipole interactions.

Biological Activity

The compound 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:
C25H22ClN5O3C_{25}H_{22}ClN_{5}O_{3}
It possesses a complex structure that includes a pyrrolidine core linked to various functional groups that may contribute to its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on certain cancer cell lines, particularly those associated with melanoma. The proposed mechanisms include:

  • Inhibition of Tumor Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in melanoma cell lines such as UACC-62, with a reported IC50 value indicating effective cytotoxicity at low concentrations (10 µM resulted in 100% inhibition) .
  • Induction of Apoptosis : The compound is thought to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage .
  • Targeting Specific Kinases : Its structural components may allow it to form stable complexes with proteins such as BRAF, which is crucial in melanoma progression .

Efficacy Against Cancer Cell Lines

The compound has been tested against various melanoma cell lines with promising results:

Cell LineIC50 (µM)Mechanism of Action
UACC-620.01Inhibition of proliferation
MDA-MB-4350.0361Induction of apoptosis
A3750.5Inhibition of tubulin polymerization

These findings suggest that the compound is particularly effective against multi-drug resistant melanoma cells, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly influence its biological activity:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring, such as electron-withdrawing or electron-donating groups, have been shown to enhance or diminish activity.
  • Linker Length and Composition : The presence of a propylene linker has been associated with increased inhibitory activity compared to shorter or alternative linkers .

Case Studies

Several studies have illustrated the compound's potential:

  • A study evaluating various derivatives found that those with a trifluoromethyl group exhibited higher activity than those with chlorine substituents in similar positions .
  • In vivo studies using murine models demonstrated tumor growth inhibition without significant toxicity, suggesting a favorable therapeutic window .

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